(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol (DP2) is a degradation product (DP) of Empagliflozin (EGF), a sodium glucose cotransporter (SGLT) 2 inhibitor. [] It is generated under acidic hydrolysis conditions as per International Conference on Harmonization (ICH) guidelines Q1 (R2). [] DP2 is formed due to the elimination of the tetrahydrofuran ring from the Empagliflozin structure. [] It serves as a critical marker for identifying potential degradation pathways of Empagliflozin, which is essential for optimizing manufacturing processes and quality control parameters of the drug. []
The compound (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic molecule notable for its potential applications in medicinal chemistry. This compound features a tetrahydropyran ring structure with multiple hydroxyl groups and a chloro-substituted phenyl moiety. Its intricate stereochemistry and functional groups suggest significant biological activity, making it a candidate for further investigation in pharmaceutical development.
The compound can be synthesized through various organic chemistry methods, which are discussed in detail in the synthesis analysis section. Its structural characteristics can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
This compound belongs to the class of organic compounds known as polyols due to the presence of multiple hydroxyl groups. It is also categorized as a chlorophenol derivative because of the chlorinated phenyl group attached to the tetrahydropyran core.
The synthesis of (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol typically involves multi-step synthetic pathways that may include:
The reaction conditions (temperature, solvent, catalysts) must be optimized for each step to ensure high yields and selectivity. For instance, protecting groups may be employed during the synthesis to prevent unwanted reactions at sensitive functional sites.
The molecular structure of this compound can be represented as follows:
The compound may undergo various chemical reactions including:
Each reaction pathway involves specific reagents and conditions that influence the rate and yield of products. Kinetic studies may provide insights into the rate-determining steps within these reactions.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific biological targets such as enzymes or receptors. The presence of hydroxyl groups suggests potential hydrogen bonding capabilities that could enhance binding affinity to these targets.
Experimental studies may utilize techniques such as enzyme inhibition assays or receptor binding studies to elucidate the mechanism of action at a molecular level.
The compound has potential applications in:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3